![molecular formula C13H8BrNO4 B1288110 4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid CAS No. 886361-93-9](/img/structure/B1288110.png)
4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8BrNO4 It is a derivative of biphenyl, featuring both bromine and nitro functional groups attached to the aromatic rings
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid . These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of biphenyl to introduce the bromine atom at the desired position. This is followed by nitration to add the nitro group. The final step involves carboxylation to introduce the carboxylic acid group. Each of these steps requires specific reagents and conditions:
Bromination: Biphenyl is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 4-bromobiphenyl.
Nitration: The brominated biphenyl undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Industrial Production Methods
Industrial production of 4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of biphenyl carboxylic acids, including 4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid. In vitro assays have demonstrated that derivatives of this compound exhibit potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, compounds synthesized with similar structures have shown IC50 values around 10 µM, indicating significant cytotoxic effects .
Anti-inflammatory and Antiallergic Properties
Research has indicated that compounds related to this compound may possess anti-inflammatory and antiallergic activities. These compounds can potentially be used in treating conditions such as bronchial asthma and allergic rhinitis by acting as antagonists to specific inflammatory mediators .
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing advanced polymers. Its functional groups allow for modifications that enhance the thermal and mechanical properties of polymeric materials. The introduction of this compound into polymer matrices has been shown to improve their performance in various applications, including coatings and composites .
Case Studies
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-nitrobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain applications.
4-Nitro[1,1’-biphenyl]-2-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo[1,1’-biphenyl]-2-carboxylic acid: Lacks the nitro group, impacting its redox properties.
Uniqueness
4’-Bromo-4-nitro[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, nitro, and carboxylic acid), which confer a combination of reactivity and versatility not found in the similar compounds listed above.
Biological Activity
4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H9BrN2O4
- Molecular Weight : 319.12 g/mol
This compound features a biphenyl structure with bromine and nitro substituents, which may influence its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on recent studies.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of biphenyl derivatives. For instance:
- Study Findings : A derivative containing a carboxylic acid moiety showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for some derivatives, indicating potent activity compared to standard antibiotics like Ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 50 | Staphylococcus aureus |
Other derivatives | Varies (up to 25) | Escherichia coli |
Anticancer Activity
The anticancer potential of biphenyl derivatives has also been explored. One study reported that compounds with a similar structure exhibited cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), COLO201 (colorectal cancer).
- Results : Compounds showed IC50 values ranging from 20 µM to 40 µM against these cell lines, indicating moderate to high cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 30 |
COLO201 | 25 |
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways related to bacterial growth and cancer cell proliferation. For example, it may inhibit leucyl-tRNA synthetase in bacteria, leading to disrupted protein synthesis .
Case Studies
Case Study 1: Antibacterial Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives of biphenyl carboxylic acids and tested their antibacterial efficacy. The results demonstrated that modifications in the substituents significantly affected the antibacterial potency. The presence of halogen atoms enhanced activity against resistant strains.
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted using human cancer cell lines. The study focused on the effect of varying concentrations of the compound on cell viability. Flow cytometry analysis indicated that higher concentrations led to increased apoptosis in cancer cells.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-9-3-1-8(2-4-9)11-6-5-10(15(18)19)7-12(11)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHAJFGWSZCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231867 | |
Record name | 4′-Bromo-4-nitro[1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-93-9 | |
Record name | 4′-Bromo-4-nitro[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Bromo-4-nitro[1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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